molecular formula C37H67NO13 B194052 N-Desmethyl Clarithromycin CAS No. 101666-68-6

N-Desmethyl Clarithromycin

Cat. No. B194052
M. Wt: 733.9 g/mol
InChI Key: CIJTVUQEURKBDL-RWJQBGPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desmethyl Clarithromycin is a derivative of Clarithromycin, which is a semisynthetic macrolide antibiotic . It has the molecular formula C37H67NO13 and a molecular weight of 733.93 g/mol . It is extensively metabolized by CYP3A to 14-hydroxyclarithromycin and N-desmethylclarithromycin .


Synthesis Analysis

The synthesis of N-Desmethyl Clarithromycin involves the action of cytochrome P-450 enzymes in liver microsomes . A scalable process for the preparation of substantially pure clarithromycin has been demonstrated, which could potentially be applied to its derivative, N-Desmethyl Clarithromycin .


Molecular Structure Analysis

The molecular structure of N-Desmethyl Clarithromycin includes several functional groups such as esters, ketones, secondary amines, hydroxyl groups, secondary alcohols, tertiary alcohols, and ethers . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Chemical Reactions Analysis

N-Desmethyl Clarithromycin is a metabolite of Clarithromycin, which undergoes metabolic reactions under the action of cytochrome P-450 enzymes in liver microsomes . The ratio of 14-hydroxyclarithromycin to clarithromycin decreases with increasing doses, indicating saturation or autoinhibition of CYP3A-mediated metabolism .


Physical And Chemical Properties Analysis

N-Desmethyl Clarithromycin has a molecular weight of 733.93 g/mol . It is a derivative of Clarithromycin, which is acid-stable and has a half-life of 5–7 hours with an oral dose of 500 mg administered every 12 hours .

Scientific Research Applications

Specific Scientific Field

Environmental Science and Pollution Research

Summary of the Application

N-Desmethyl Clarithromycin is a by-product formed during the disinfection process in drinking water treatment plants .

Methods of Application or Experimental Procedures

The degradation of priority substances by chlorine dioxide (ClO2) was evaluated in both simulated and real conditions. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) was used for the identification of the generated disinfection by-products (DBPs) .

Results or Outcomes

N-Desmethyl Clarithromycin was identified in the raw water of the drinking water treatment plant (DWTP), and it was also generated after the chlorine dioxide treatment step. The compound was eliminated by the treatments applied in the DWTP .

Application in Veterinary Drug Metabolism

Specific Scientific Field

Food Analytical Methods

Summary of the Application

N-Desmethyl Clarithromycin is a metabolite formed in chicken liver microsomes .

Methods of Application or Experimental Procedures

Erythromycin and clarithromycin were incubated in vitro in the presence of NADPH for 60 min to generate metabolites in chicken liver microsomes. The supernatant was extracted using ultrasonic shaking, orbital shaking, and centrifugation before analysis using LC/ESI-HR-MS .

Results or Outcomes

The results show that erythromycin can produce N-desmethyl-erythromycin A in chicken liver microsomes, but clarithromycin cannot produce N-desmethyl-clarithromycin in chicken liver microsomes .

Application in Drug Analysis

Specific Scientific Field

Pharmaceutical Analysis

Summary of the Application

N-Nitroso-N-Desmethyl-Clarithromycin is used in the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Clarithromycin .

Methods of Application or Experimental Procedures

The compound can be used as a reference standard in the analysis of Clarithromycin. It is supplied with a Certificate of Analysis (COA) and analytical data .

Results or Outcomes

The use of N-Nitroso-N-Desmethyl-Clarithromycin as a reference standard can help ensure the quality and safety of Clarithromycin products .

Application in Antibacterial Therapy

Specific Scientific Field

Pharmacology

Summary of the Application

Clarithromycin, from which N-Desmethyl Clarithromycin is derived, is a macrolide antibiotic used for the treatment of a wide variety of bacterial infections .

Methods of Application or Experimental Procedures

Clarithromycin inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit. This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process .

Results or Outcomes

Clarithromycin may be bacteriostatic or bactericidal depending on the organism and drug concentration. It is used in the treatment of acute otitis, pharyngitis, tonsillitis, respiratory tract infections, uncomplicated skin infections, and Helicobacter pylori infection .

Application in Drug Repurposing

Specific Scientific Field

Pharmacology

Summary of the Application

Clarithromycin, from which N-Desmethyl Clarithromycin is derived, has been suggested for repurposing in the treatment of multiple myeloma .

Methods of Application or Experimental Procedures

The mechanisms of action of Clarithromycin in treating multiple myeloma include its immunomodulatory effect, autophagy inhibition, reversibility of drug resistance, steroid-sparing/enhancing effect, and suppression of MGFs .

Results or Outcomes

The repurposing of Clarithromycin for the treatment of multiple myeloma is still under investigation, but early results suggest potential benefits .

Application in Quality Control

Specific Scientific Field

Pharmaceutical Quality Control

Summary of the Application

N-Nitroso-N-Desmethyl-Clarithromycin is used in the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Clarithromycin .

Methods of Application or Experimental Procedures

The compound can be used as a reference standard in the analysis of Clarithromycin. It is supplied with a Certificate of Analysis (COA) and analytical data .

Results or Outcomes

The use of N-Nitroso-N-Desmethyl-Clarithromycin as a reference standard can help ensure the quality and safety of Clarithromycin products .

Future Directions

The future directions of N-Desmethyl Clarithromycin research could involve further exploration of its pharmacokinetics and potential therapeutic applications. For instance, Clarithromycin has been noted for its efficacy as an add-on drug for treating multiple myeloma . This could potentially extend to its derivative, N-Desmethyl Clarithromycin.

properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO13/c1-14-25-37(10,44)30(41)20(4)27(39)18(2)16-36(9,46-13)32(51-34-28(40)24(38-11)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-35(8,45-12)31(42)23(7)48-26/h18-26,28-32,34,38,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJTVUQEURKBDL-RWJQBGPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)OC)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)OC)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H67NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454111
Record name N-Desmethyl Clarithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

733.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethyl Clarithromycin

CAS RN

101666-68-6
Record name Erythromycin, N-demethyl-6-O-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101666686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desmethyl Clarithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERYTHROMYCIN, N-DEMETHYL-6-O-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS14R8NX37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethyl Clarithromycin
Reactant of Route 2
N-Desmethyl Clarithromycin
Reactant of Route 3
N-Desmethyl Clarithromycin
Reactant of Route 4
N-Desmethyl Clarithromycin
Reactant of Route 5
N-Desmethyl Clarithromycin
Reactant of Route 6
N-Desmethyl Clarithromycin

Citations

For This Compound
79
Citations
B Wang, S Nam, E Kim, H Jeon, K Lee, K Xie - Foods, 2021 - mdpi.com
… desmethyl-erythromycin A and N-desmethyl-clarithromycin in chicken liver microsomes was … , but CLA cannot produce N-desmethyl-clarithromycin. Nontargeted screening based on the …
Number of citations: 4 www.mdpi.com
M Baumann, K Weiss, D Maletzki, W Schüssler… - Chemosphere, 2015 - Elsevier
… In this study clarithromycin, its major metabolite 14-hydroxy(R)-clarithromycin, and the metabolite N-desmethyl-clarithromycin were tested for their adverse effects on the freshwater …
Number of citations: 105 www.sciencedirect.com
AD Rodrigues, EM Roberts, DJ Mulford, Y Yao… - Drug Metabolism and …, 1997 - ASPET
In vitro studies were conducted to identify the hepatic cytochrome P450 (CYP) protein(s) involved in the oxidative metabolism of [ 14 C]clarithromycin (CLAR) in the presence of native …
Number of citations: 159 dmd.aspetjournals.org
A Rubirola, MR Boleda, MT Galceran… - … Science and Pollution …, 2019 - Springer
… N-desmethyl clarithromycin were already identified in the raw water of DWTP, but N-desmethyl clarithromycin … the advanced treatment while N-desmethyl clarithromycin is recalcitrant in …
Number of citations: 14 link.springer.com
M Lee - 2017 - scholarshare.temple.edu
Bacterial resistance is a formidable 21st-century global public health threat. If left unaddressed, we risk moving toward a “post-antibiotic era.” While resistance is a natural consequence …
Number of citations: 1 scholarshare.temple.edu
S Zeng, J Sun, Z Chen, Q Xu, W Wei, D Wang… - Environmental …, 2021 - Elsevier
… ostreatus were 14-hydroxy-clarithromycin and N-desmethyl-clarithromycin, while could be 14-hydroxy-descladinosyl-clarithromycin in the T. harzianum (Baumann et al., 2015; …
Number of citations: 25 www.sciencedirect.com
F Hernández, M Ibáñez, E Gracia‐Lor… - Journal of separation …, 2011 - Wiley Online Library
… N-desmethyl clarithromycin, were identified in the samples. … and identification of N-desmethyl-clarithromycin, a metabolite … corresponding to protonated N-desmethyl-clarithromycin (C 37 …
M Unal, GA Peyman, C Liang, H Hegazy, LC Molinari… - Retina, 1999 - journals.lww.com
… The two major metabolites of clarithromycin formed in humans are 14-hydroxy-clarithromycin and N-desmethyl-clarithromycin; the former compound is also active against a wide range …
Number of citations: 30 journals.lww.com
A Buchicchio, G Bianco, A Sofo, S Masi… - Science of the Total …, 2016 - Elsevier
… Both oxidative metabolisms employ the CYT P450 and give 14-hydroxy-clarithromycin and N-desmethyl-clarithromycin as the major metabolites (Scheme 1). Among these oxidative …
Number of citations: 64 www.sciencedirect.com
N Sims, A Kannan, E Holton, K Jagadeesan… - Environmental …, 2023 - Elsevier
… In comparison, dmCLR- N-desmethyl clarithromycin and the acetyl sulphonamides reported higher stability in the same study. With dmCLR demonstrating little to no degradation in …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.